molecular formula C31H31F6N5O7 B1671984 Guanidinyl-naltrindole di-trifluoroacetate

Guanidinyl-naltrindole di-trifluoroacetate

Cat. No.: B1671984
M. Wt: 699.6 g/mol
InChI Key: LGXCKWXJRPYRLW-AWCPWCJTSA-N
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Description

Guanidinyl-naltrindole di-trifluoroacetate is a chemical compound known for its selective antagonistic properties towards κ opioid receptors. This compound is a derivative of naltrindole, modified with a guanidine group and stabilized as a di-trifluoroacetate salt. It has garnered significant interest in the fields of neuroscience and pharmacology due to its potent and selective action on specific receptor sites .

Scientific Research Applications

Guanidinyl-naltrindole di-trifluoroacetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidinyl-naltrindole di-trifluoroacetate typically involves the following steps:

    Starting Material: The synthesis begins with naltrindole, a known opioid receptor antagonist.

    Guanidinylation: Naltrindole is reacted with a guanidine derivative under controlled conditions to introduce the guanidine group.

    Salt Formation: The resulting guanidinyl-naltrindole is then treated with trifluoroacetic acid to form the di-trifluoroacetate salt. This step ensures the compound’s stability and solubility.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, purification systems, and stringent quality control measures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the guanidine group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the naltrindole core, potentially modifying its receptor binding properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    Norbinaltorphimine: Another selective κ opioid receptor antagonist, but less potent and selective compared to guanidinyl-naltrindole di-trifluoroacetate.

    Naltrindole: The parent compound, which is a non-selective opioid receptor antagonist.

    Buprenorphine: A partial agonist at κ opioid receptors, used in pain management and addiction treatment.

Uniqueness: this compound stands out due to its high selectivity and potency for κ opioid receptors. This makes it a superior tool for research applications, providing more precise insights into receptor function and potential therapeutic targets .

Properties

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXCKWXJRPYRLW-AWCPWCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F6N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 2
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 3
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 4
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 5
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 6
Guanidinyl-naltrindole di-trifluoroacetate

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